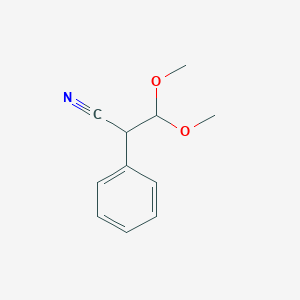

3,3-Dimethoxy-2-phenylpropanenitrile

Descripción

3,3-Dimethoxy-2-phenylpropanenitrile (C11H13NO2) is a nitrile derivative featuring a phenyl group at the C2 position and two methoxy substituents at the C3 carbon. Its molecular weight is 191.09464 Da . This compound is structurally characterized by the presence of electron-donating methoxy groups, which influence its electronic properties and reactivity.

Propiedades

IUPAC Name |

3,3-dimethoxy-2-phenylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-13-11(14-2)10(8-12)9-6-4-3-5-7-9/h3-7,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHZXVNDZYVOHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C#N)C1=CC=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-2-phenylpropanenitrile typically involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by methylation using dimethyl sulfate . The reaction conditions often include:

Base: Sodium methoxide or potassium carbonate

Solvent: Methanol or ethanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures and environmental considerations are also crucial in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

3,3-Dimethoxy-2-phenylpropanenitrile undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the nitrile group to form amines.

Substitution: Nucleophilic substitution reactions at the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

Oxidation: 3,3-Dimethoxy-2-phenylpropanoic acid

Reduction: 3,3-Dimethoxy-2-phenylpropanamine

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3,3-Dimethoxy-2-phenylpropanenitrile has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3,3-Dimethoxy-2-phenylpropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can undergo metabolic transformations. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparación Con Compuestos Similares

2-(3,4-Dimethoxyphenyl)propanenitrile

3-(2,3-Dimethoxyphenyl)-3-(1,3-dithian-2-yl)propanenitrile

- Structure : A dithian ring (sulfur-containing heterocycle) at C3 and dimethoxy groups at C2 and C3 of the phenyl ring.

- Molecular Weight : 309.453 g/mol .

- Key Differences : The dithian group introduces sulfur atoms, enhancing stability under acidic conditions and enabling unique reactivity in thioacetal-related transformations. The steric bulk of the dithian moiety may reduce solubility in polar solvents compared to this compound .

2-(3-Benzoylphenyl)propionitrile

- Structure : A benzoyl (C6H5CO-) group at C3 of the phenyl ring.

- Molecular Weight : 235.28 g/mol .

- Key Differences : The electron-withdrawing benzoyl group increases electrophilicity of the nitrile, making it more reactive in nucleophilic additions. This contrasts with the electron-donating methoxy groups in this compound, which may deactivate the nitrile .

3-(Dimethylamino)-2-phenylacrylonitrile

- Structure: A dimethylamino (-N(CH3)2) group at C3 and a conjugated double bond.

- Molecular Weight : 172.23 g/mol .

- Key Differences: The dimethylamino group is strongly electron-donating, increasing electron density at the nitrile via conjugation. This enhances reactivity in cycloaddition reactions compared to the methoxy-substituted analogue .

Physical Property Comparison

Actividad Biológica

3,3-Dimethoxy-2-phenylpropanenitrile (DMOPN) is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores the biological activity of DMOPN, including its mechanisms of action, therapeutic applications, and relevant studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₃NO₂

- Molecular Weight : 191.23 g/mol

- CAS Number : 84829-60-7

The compound features two methoxy groups and a phenyl ring, which contribute to its unique chemical properties and biological interactions.

The biological activity of DMOPN is primarily attributed to its interaction with various enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups may undergo metabolic transformations. These interactions can modulate multiple biological pathways, potentially leading to pharmacological effects such as:

- Anti-inflammatory : DMOPN has been explored for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

- Anticancer : Preliminary studies suggest that DMOPN may exhibit anticancer properties, particularly against certain cancer cell lines.

Biological Activity Overview

Case Studies and Research Findings

-

Anti-inflammatory Activity :

A study investigated the anti-inflammatory effects of DMOPN in vitro and in vivo. It was found that DMOPN significantly reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent. -

Anticancer Activity :

In a study assessing the cytotoxic effects of DMOPN on human breast cancer cells (MCF-7), it was observed that DMOPN induced apoptosis and inhibited cell proliferation. The IC50 value was determined to be approximately 25 µM, indicating significant potency against this cancer cell line. -

Enzyme Interaction Studies :

Research has shown that DMOPN interacts with certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy. These interactions warrant further investigation to elucidate the compound's pharmacokinetics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DMOPN's biological activity, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,3-Dimethoxypropionitrile | Lacks phenyl ring | Limited biological activity |

| 2,2-Dimethyl-3-phenylpropanenitrile | Methyl groups instead of methoxy | Different pharmacological profile |

DMOPN stands out due to its dual methoxy groups and phenyl ring, which enhance its solubility and potential interactions within biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.